(5E)-5-({2-[2-(4-Bromophenoxy)ethoxy]-5-nitrophenyl}methylidene)-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one
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Overview
Description
(5E)-5-({2-[2-(4-Bromophenoxy)ethoxy]-5-nitrophenyl}methylidene)-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one is a complex organic compound with potential applications in various scientific fields. This compound features a thiazolidinone core, which is known for its biological activity, and is modified with bromophenoxy and nitrophenyl groups, enhancing its chemical reactivity and potential utility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-({2-[2-(4-Bromophenoxy)ethoxy]-5-nitrophenyl}methylidene)-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one typically involves multiple steps:
Formation of the Thiazolidinone Core: This step involves the reaction of an appropriate thioamide with an α-halo ketone under basic conditions to form the thiazolidinone ring.
Introduction of the Bromophenoxy Group: The bromophenoxy group can be introduced via a nucleophilic substitution reaction, where a bromophenol reacts with an appropriate ethoxy derivative.
Nitration: The nitrophenyl group is typically introduced through a nitration reaction, where the phenyl ring is treated with a nitrating agent such as nitric acid in the presence of sulfuric acid.
Final Assembly: The final step involves the condensation of the intermediate compounds to form the desired product, often under reflux conditions with a suitable solvent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: The bromophenoxy group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as tin(II) chloride or iron powder in acidic conditions are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
The thiazolidinone core is known for its biological activity, including antimicrobial and anticancer properties. This compound could be explored for its potential in drug development.
Medicine
Given its potential biological activity, this compound could be investigated for therapeutic applications, particularly in the treatment of infections and cancer.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of (5E)-5-({2-[2-(4-Bromophenoxy)ethoxy]-5-nitrophenyl}methylidene)-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one likely involves interaction with biological macromolecules such as proteins or DNA. The nitrophenyl group can participate in electron transfer reactions, while the thiazolidinone core can interact with enzyme active sites, potentially inhibiting their activity.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinediones: These compounds also contain a thiazolidinone core and are known for their antidiabetic properties.
Bromophenoxy Derivatives: Compounds with bromophenoxy groups are often used in the synthesis of pharmaceuticals and agrochemicals.
Nitrophenyl Derivatives: These compounds are known for their reactivity and are used in various chemical syntheses.
Uniqueness
What sets (5E)-5-({2-[2-(4-Bromophenoxy)ethoxy]-5-nitrophenyl}methylidene)-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one apart is the combination of these functional groups in a single molecule, providing a unique set of chemical and biological properties that can be leveraged in various applications.
Properties
IUPAC Name |
(5E)-5-[[2-[2-(4-bromophenoxy)ethoxy]-5-nitrophenyl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrN2O5S2/c1-2-22-19(24)18(30-20(22)29)12-13-11-15(23(25)26)5-8-17(13)28-10-9-27-16-6-3-14(21)4-7-16/h3-8,11-12H,2,9-10H2,1H3/b18-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMMPNZGMJFPDOL-LDADJPATSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(=CC2=C(C=CC(=C2)[N+](=O)[O-])OCCOC3=CC=C(C=C3)Br)SC1=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=O)/C(=C\C2=C(C=CC(=C2)[N+](=O)[O-])OCCOC3=CC=C(C=C3)Br)/SC1=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrN2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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